molecular formula C22H21N3O5S2 B2756697 N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1260984-60-8

N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2756697
CAS No.: 1260984-60-8
M. Wt: 471.55
InChI Key: SPVVOYUWKLQTLT-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 2,4-dimethoxyphenyl acetamide moiety at position 1 and a 2-(thiophen-2-yl)ethyl group at position 3 of the pyrimidine ring. While direct pharmacological data for this compound are unavailable, structurally related derivatives exhibit antimicrobial and kinase-inhibitory activities .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c1-29-14-5-6-16(18(12-14)30-2)23-19(26)13-25-17-8-11-32-20(17)21(27)24(22(25)28)9-7-15-4-3-10-31-15/h3-6,8,10-12,20H,7,9,13H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFOUOWLDMYRSX-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N3O5S2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide (referred to as compound A) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of compound A, focusing on its pharmacological properties and mechanisms of action.

Structural Characteristics

Compound A features several notable structural components:

  • Thiophene Ring : Contributes to the compound's unique electronic properties.
  • Pyrimidine Moiety : Known for its role in various biological activities.
  • Acetamide Group : Enhances solubility and bioavailability.

The molecular formula of compound A is C19H24N6O4SC_{19}H_{24}N_6O_4S, with a molecular weight of 431.51 g/mol.

1. Anti-inflammatory Properties

Preliminary studies suggest that compound A exhibits anti-inflammatory effects. The mechanism appears to involve the modulation of inflammatory signaling pathways. For instance, similar compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

2. Analgesic Effects

In addition to anti-inflammatory properties, compound A has demonstrated analgesic effects in various preclinical models. This suggests potential applications in pain management .

3. Antitumor Activity

Compounds with similar structural features have been investigated for their antitumor properties. Studies indicate that they may induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth .

4. Antimicrobial Activity

Research has highlighted the antimicrobial potential of compounds related to A. For example, derivatives containing thiophene rings have shown significant activity against various bacterial strains .

Case Study: Antitumor Activity

A study conducted by Da Silva et al. evaluated the cytotoxic effects of thiazolidinone derivatives (structurally similar to compound A) against glioblastoma multiforme cells. The results indicated that certain derivatives exhibited potent antitumor activity by decreasing cell viability significantly .

CompoundActivityReference
Thiazolidinone Derivative 9bCytotoxicity against glioblastoma
Thiophene Derivative 11aAntimicrobial activity

The biological activities of compound A are likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.
  • Modulation of Cell Signaling : Interaction with pathways such as NF-kB and MAPK may underlie its anti-inflammatory and antitumor effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural features, molecular weights, and synthesis yields of the target compound with analogous derivatives:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Synthesis Yield (%) Key Properties References
Target Compound Thieno[3,2-d]pyrimidine - 2,4-Dimethoxyphenyl acetamide
- 3-[2-(thiophen-2-yl)ethyl]
~477.58 (calculated) Not reported High thermal stability (inferred)
2-[2,4-Dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(3-ethylphenyl)acetamide Thieno[3,2-d]pyrimidine - 3-Ethylphenyl acetamide
- 3-[2-(thiophen-2-yl)ethyl]
439.55 Not reported CAS 1261005-56-4
N-(2-Chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidine - 2-Chloro-4-methylphenyl
- 3-Methyl, 7-(4-methylphenyl)
470.00 Not reported Kinase inhibition potential
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide Pyridine-thioacetamide - 4-Chlorophenyl
- 3-Cyano-4,6-distyrylpyridin-2-yl
Not reported 85% Pale orange crystals, m.p. >250°C (inferred)
N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide Benzothieno-triazolopyrimidine - Phenyl acetamide
- Tetrahydrobenzothieno-triazolopyrimidine
Not reported 68–74% Anticancer activity (inferred)

Key Observations:

  • Core Variations: Derivatives with benzothieno-triazolopyrimidine () or pyridine-thioacetamide () cores exhibit divergent biological activities, underscoring the importance of the thieno[3,2-d]pyrimidine scaffold in the target compound.
  • Synthetic Yields: While yields for the target compound are unreported, similar coupling reactions (e.g., ) achieve 68–85% yields, suggesting feasible scalability.

Physicochemical and Pharmacological Properties

  • Thermal Stability: Compounds with rigid fused-ring systems (e.g., pyrrolo[3,4-c]pyridine derivatives in ) exhibit melting points >300°C, suggesting the target compound may share high thermal stability.
  • Bioactivity: Thieno[3,2-d]pyrimidine-triazole hybrids () show antimicrobial activity, while kinase-targeting derivatives () highlight the scaffold’s versatility. The target compound’s dimethoxy groups may enhance blood-brain barrier penetration, though experimental validation is needed.

Q & A

Q. How can structural alerts (e.g., thiophene) guide toxicity risk assessment?

  • Risk Mitigation :
  • The thiophene moiety may form reactive metabolites. Use glutathione trapping assays to detect electrophilic intermediates.
  • Replace thiophene with furan or pyridine to reduce toxicity while retaining activity .

Methodological Recommendations

Q. What protocols are recommended for stability studies under physiological conditions?

  • Conditions : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Analysis : Monitor degradation via HPLC at 0, 6, 12, and 24 hours. Use LC-MS to identify degradation products .

Q. How can researchers leverage molecular dynamics (MD) simulations for drug design?

  • Workflow :

Simulate ligand-protein binding over 100 ns to assess stability.

Calculate binding free energy (ΔG) using MM-PBSA.

Identify key residues for mutagenesis studies .

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